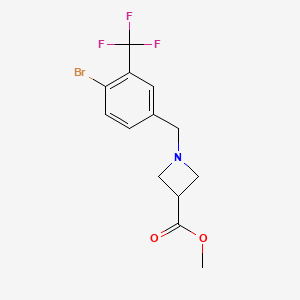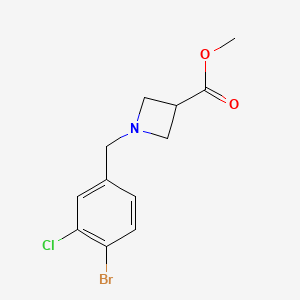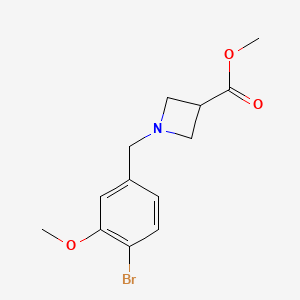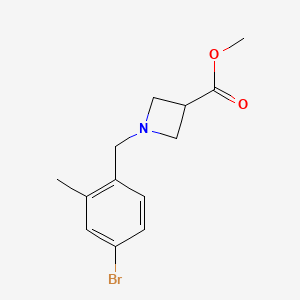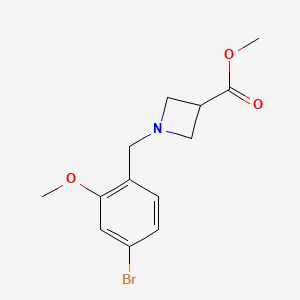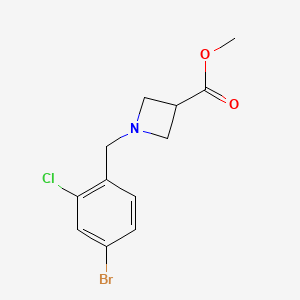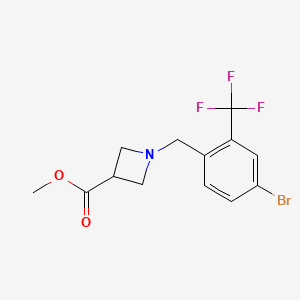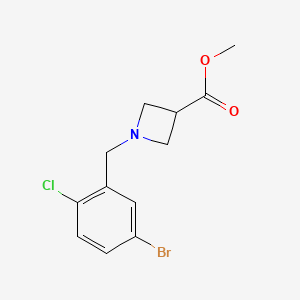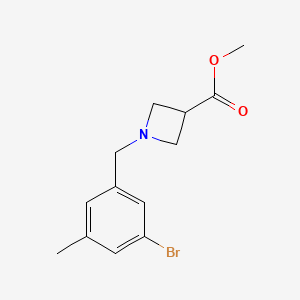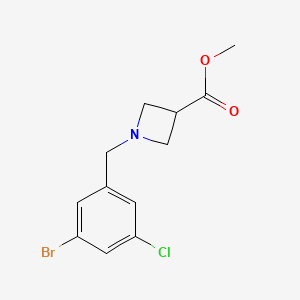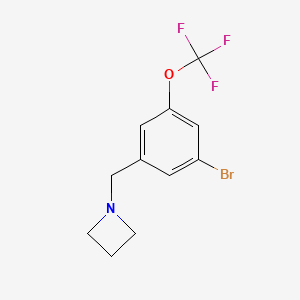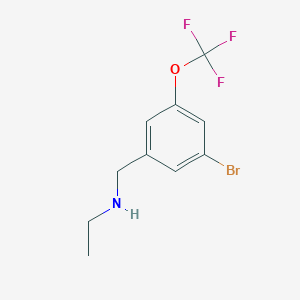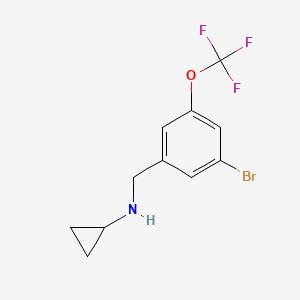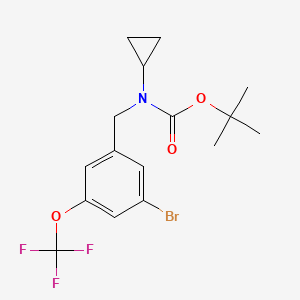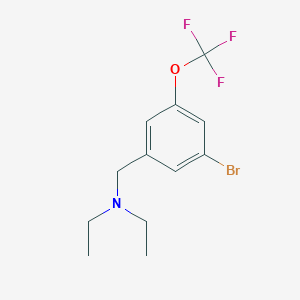
N-(3-Bromo-5-(trifluoromethoxy)benzyl)-N-ethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Bromo-5-(trifluoromethoxy)benzyl)-N-ethylethanamine is a chemical compound that features a benzyl group substituted with bromine and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-5-(trifluoromethoxy)benzyl)-N-ethylethanamine typically involves the reaction of 3-bromo-5-(trifluoromethoxy)benzyl bromide with N-ethylethanamine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-5-(trifluoromethoxy)benzyl)-N-ethylethanamine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce new functional groups.
Reduction: Reduction reactions can modify the benzyl group or the ethylamine moiety.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Products include azides or thiocyanates.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include amines or alcohols.
Scientific Research Applications
N-(3-Bromo-5-(trifluoromethoxy)benzyl)-N-ethylethanamine has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed in the development of new synthetic methodologies.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Bromo-5-(trifluoromethoxy)benzyl)-N-ethylethanamine involves its interaction with specific molecular targets. The bromine and trifluoromethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The ethylamine moiety can form hydrogen bonds and electrostatic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(trifluoromethoxy)benzyl bromide
- 3-Bromo-5-(trifluoromethoxy)benzyl alcohol
Uniqueness
N-(3-Bromo-5-(trifluoromethoxy)benzyl)-N-ethylethanamine is unique due to the presence of both bromine and trifluoromethoxy groups on the benzyl ring, combined with an ethylamine moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthetic chemistry and material science.
Properties
IUPAC Name |
N-[[3-bromo-5-(trifluoromethoxy)phenyl]methyl]-N-ethylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrF3NO/c1-3-17(4-2)8-9-5-10(13)7-11(6-9)18-12(14,15)16/h5-7H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZIUEJZCJEYPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=CC(=C1)Br)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
